molecular formula C9H20Cl2N2O B1398384 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1220019-30-6

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B1398384
CAS No.: 1220019-30-6
M. Wt: 243.17 g/mol
InChI Key: GTFBCZMZKCHKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an organocatalyst in asymmetric synthesis, facilitating reactions such as Aldol condensation and Mannich reactions.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of optically active organic building blocks and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. As an organocatalyst, it facilitates the formation of enantioselective products by stabilizing transition states and intermediates during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity towards various substrates.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking additional functional groups.

    Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis and as a chiral catalyst.

    Pyrrolidinone: A lactam derivative of pyrrolidine, used in various chemical and pharmaceutical applications.

Uniqueness

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct catalytic properties and biological activities. Its ability to act as an organocatalyst in asymmetric synthesis sets it apart from simpler pyrrolidine derivatives.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBCZMZKCHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 4
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 5
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.